molecular formula C3H2Cl3N3O2 B12795676 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione CAS No. 67700-33-8

1,3,5-Trichloro-1,3,5-triazinane-2,4-dione

Cat. No.: B12795676
CAS No.: 67700-33-8
M. Wt: 218.42 g/mol
InChI Key: QGZPFVDDWYWBHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 525123 typically involves the chlorination of cyanuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The general reaction scheme is as follows:

    Starting Material: Cyanuric acid (C3H3N3O3)

    Reagent: Chlorine gas (Cl2)

    Conditions: The reaction is conducted in the presence of a suitable solvent, such as acetic acid, at elevated temperatures.

The reaction proceeds through the substitution of hydrogen atoms in cyanuric acid with chlorine atoms, resulting in the formation of NSC 525123.

Industrial Production Methods

Industrial production of NSC 525123 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

NSC 525123 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert NSC 525123 to less chlorinated derivatives.

    Substitution: The chlorine atoms in NSC 525123 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while reduction can produce partially dechlorinated triazine compounds.

Scientific Research Applications

NSC 525123 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: NSC 525123 is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of NSC 525123 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4(1H,3H)-dione: A less chlorinated derivative of NSC 525123.

    1,3,5-Trichloro-2,4,6-triazine: Another triazine compound with similar chemical properties.

Uniqueness

NSC 525123 is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

67700-33-8

Molecular Formula

C3H2Cl3N3O2

Molecular Weight

218.42 g/mol

IUPAC Name

1,3,5-trichloro-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C3H2Cl3N3O2/c4-7-1-8(5)3(11)9(6)2(7)10/h1H2

InChI Key

QGZPFVDDWYWBHJ-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)N(C(=O)N1Cl)Cl)Cl

Origin of Product

United States

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